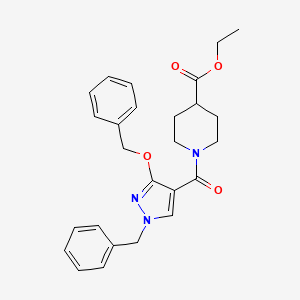
ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1-(1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a complex organic compound that has gained attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The compound features a pyrazole ring substituted with benzyl and benzyloxy groups, linked to a piperidine moiety through a carbonyl group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the pyrazole ring, followed by the introduction of substituents and coupling with piperidine.
Synthetic Routes
- Step 1: Formation of the pyrazole ring.
- Step 2: Introduction of benzyl and benzyloxy substituents.
- Step 3: Coupling with piperidine through carbonyl linkage.
Anticancer Properties
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activity. In vitro evaluations have shown that this compound can inhibit the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Lung Cancer
- Colorectal Cancer
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells. The compound's efficacy was compared to standard chemotherapeutics, showing promising results in reducing cell viability at low concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 5.2 | Apoptosis induction |
| HepG2 | 7.8 | Cell cycle arrest |
| A549 (Lung) | 6.5 | Apoptosis induction |
| HCT116 (Colorectal) | 8.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound has also been evaluated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in cancer metabolism, enhancing its potential as a therapeutic agent .
Case Studies
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability across multiple cancer types, with significant effects observed in breast and liver cancer cells.
Case Study 2: Pharmacological Evaluation
In vivo studies using animal models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. The pharmacokinetic profile showed favorable absorption and distribution characteristics, supporting further development as an anticancer agent .
The biological activity of this compound is thought to involve:
- Binding to specific molecular targets , leading to modulation of enzyme activity.
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of signaling pathways involved in cell proliferation.
Propiedades
IUPAC Name |
ethyl 1-(1-benzyl-3-phenylmethoxypyrazole-4-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-2-32-26(31)22-13-15-28(16-14-22)25(30)23-18-29(17-20-9-5-3-6-10-20)27-24(23)33-19-21-11-7-4-8-12-21/h3-12,18,22H,2,13-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJRYLOBBBZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














